Nothofagin
Overview
Description
Nothofagin is a dihydrochalcone, a C-linked phloretin glucoside . It is found in rooibos (Aspalathus linearis) and New Zealand red beech (Nothofagus fusca) . It is known for its phenolic antioxidant properties .
Molecular Structure Analysis
Nothofagin has a molecular formula of C21H24O10 . Its average mass is 436.409 Da and its monoisotopic mass is 436.136932 Da . It has 5 defined stereocentres .
Scientific Research Applications
Anti-Inflammatory Effects
- Scientific Field : Biomedical Science, Inflammation Research .
- Summary of Application : Nothofagin has been found to have anti-inflammatory effects, particularly in relation to vascular inflammatory responses . This application is particularly relevant in the context of diseases like endotoxemia, which can lead to rapid organ failure, shock, and death .
- Methods of Application : The anti-inflammatory effects of Nothofagin were investigated through in vitro and in vivo experiments involving lipopolysaccharide (LPS)-mediated vascular inflammatory responses . The experiments involved measuring permeability, monocytes adhesion and migration, and activation of pro-inflammatory proteins in LPS-activated human umbilical vein endothelial cells (HUVECs) and mice .
- Results or Outcomes : Nothofagin was found to inhibit LPS-induced barrier disruption, expression of cell adhesion molecules (CAMs), and adhesion/transendothelial migration of neutrophils to human endothelial cells . It also suppressed LPS-induced hyperpermeability and leukocyte migration in vivo .
Inhibition of Advanced Glycation End Products (AGEs) Formation
- Scientific Field : Biochemistry, Diabetes Research .
- Summary of Application : Nothofagin has been found to inhibit the formation of AGEs, which play a vital role in the development of cardiovascular diseases and diabetes .
- Methods of Application : The ability of Nothofagin to inhibit AGEs formation was tested in vitro using fluorescence measurement . The trapping capacities of α-dicarbonyls (α-DCs), such as methylglyoxal (MGO) and glyoxal (GO), were investigated using ultra-high-performance liquid chromatography coupled with an electrospray ionization mass spectrometer (UHPLC–ESI–MS) .
properties
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-8-14-17(27)19(29)20(30)21(31-14)16-13(26)7-12(25)15(18(16)28)11(24)6-3-9-1-4-10(23)5-2-9/h1-2,4-5,7,14,17,19-23,25-30H,3,6,8H2/t14-,17-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBPTZZTCBNBOZ-VJXVFPJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027257 | |
Record name | (1S)-1,5-Anhydro-1-{2,4,6-trihydroxy-3-[3-(4-hydroxyphenyl)propanoyl]phenyl}-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nothofagin | |
CAS RN |
11023-94-2 | |
Record name | Nothofagin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11023-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1,5-Anhydro-1-{2,4,6-trihydroxy-3-[3-(4-hydroxyphenyl)propanoyl]phenyl}-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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